N-[2-(Pent-3-en-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Pent-3-en-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Pent-3-en-2-yl)phenyl]benzamide typically involves the reaction of 2-(Pent-3-en-2-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[2-(Pent-3-en-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(Pent-3-en-2-yl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-Phenylbenzamide: Lacks the pent-3-en-2-yl group, making it less hydrophobic and potentially less bioactive.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety, which imparts different biological activities.
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Features a cyclopentene ring instead of the pent-3-en-2-yl group, leading to different chemical reactivity and biological properties.
Uniqueness: N-[2-(Pent-3-en-2-yl)phenyl]benzamide is unique due to the presence of the pent-3-en-2-yl group, which can influence its hydrophobicity, reactivity, and potential biological activities. This structural feature distinguishes it from other benzamides and may contribute to its specific applications in research and industry.
Properties
CAS No. |
649558-92-9 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(2-pent-3-en-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-3-9-14(2)16-12-7-8-13-17(16)19-18(20)15-10-5-4-6-11-15/h3-14H,1-2H3,(H,19,20) |
InChI Key |
ICYWJDOQLXYYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.